3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid
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Overview
Description
3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a compound with the CAS Number 613657-96-8 . It has a molecular weight of 297.25 and is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .
Molecular Structure Analysis
The IUPAC name of this compound is N-{[2-(trifluoromethyl)phenyl]sulfonyl}-beta-alanine . The InChI code is 1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) .It has a storage temperature at room temperature . The exact mass and monoisotopic mass are 297.02826346 g/mol . It has a topological polar surface area of 91.8 Ų .
Scientific Research Applications
Catalytic Applications
Compounds structurally related to 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid have been studied for their catalytic activities. For instance, complexes derived from benzenesulfonic acid derivatives have shown effectiveness as catalysts in the peroxidative oxidation of cyclohexane under mild conditions. The use of ionic liquids as solvents has improved yields and turnover numbers, highlighting the potential of these compounds in green chemistry applications (Hazra et al., 2016).
Polymer Synthesis
In the realm of polymer science, derivatives of benzenesulfonamido compounds, like phloretic acid, a phenolic compound, have been utilized as renewable building blocks for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This innovative approach demonstrates the utility of these compounds in creating materials with desirable thermal and thermo-mechanical properties for a broad range of applications, thereby contributing to sustainable material science (Trejo-Machin et al., 2017).
Biochemical Interactions
Research into the interactions of benzenesulfonamido compounds with biological molecules has revealed their potential in modulating biochemical pathways. For example, studies on the binding constants of para-substituted benzenesulfonamides as inhibitors for bovine carbonic anhydrase II have provided insights into the hydrophobic interactions between these inhibitors and the enzyme. These findings have implications for the design of more effective pharmaceutical agents by understanding the role of hydrophobic "greasy tails" in enhancing ligand binding (Gao et al., 1995).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFNIXTIKJHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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